REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=2)[C:11](OC)=[O:12])=[N:6][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C1COCC1.O.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.O>[CH3:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:9]=[C:10]([CH2:11][OH:12])[CH:15]=[CH:16][CH:17]=2)=[N:4][CH:3]=1 |f:1.2.3.4.5.6,7.8,9.10.11|
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
272 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.O
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the mixture is stirred at room temperature for 24 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the precipitate is filtered off with suction
|
Type
|
FILTRATION
|
Details
|
again filtered off with suction
|
Type
|
CUSTOM
|
Details
|
The combined mother liquors are evaporated to dryness
|
Type
|
DISSOLUTION
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Details
|
the residue is dissolved in dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
again evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography on silica gel
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=NC(=NC1)C=1C=C(C=CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |